1-(furan-3-ylmethyl)-4-methylpiperazine
Overview
Description
1-(Furan-3-ylmethyl)-4-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-ylmethyl)-4-methylpiperazine typically involves the reaction of furan-3-carboxaldehyde with 4-methylpiperazine in the presence of a reducing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by heating .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed
Major Products: The major products formed from these reactions include various substituted furan and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(Furan-3-ylmethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(furan-3-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Furan-2-ylmethylpiperazine: Similar structure but with the furan ring attached at the 2-position.
4-Methylpiperazine: Lacks the furan ring, making it less versatile in chemical reactions.
Furan-3-ylmethylamine: Contains a primary amine group instead of the piperazine ring
Uniqueness: 1-(Furan-3-ylmethyl)-4-methylpiperazine is unique due to the presence of both the furan and piperazine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields .
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-3-5-12(6-4-11)8-10-2-7-13-9-10/h2,7,9H,3-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJEJJVLFSYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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